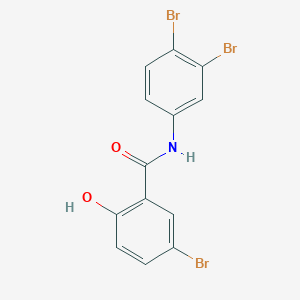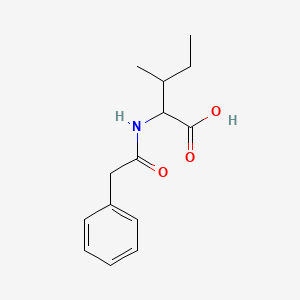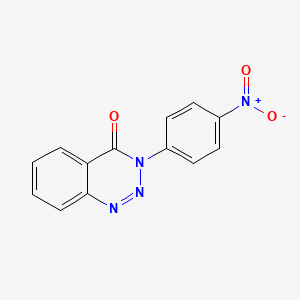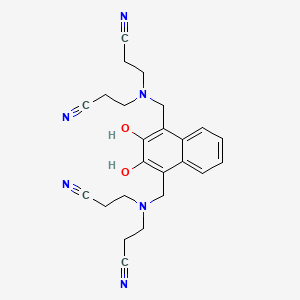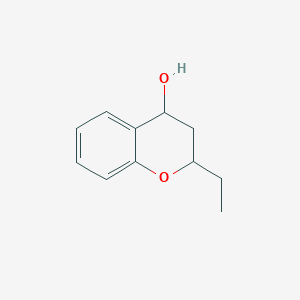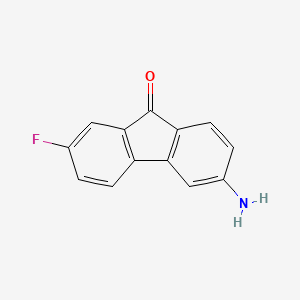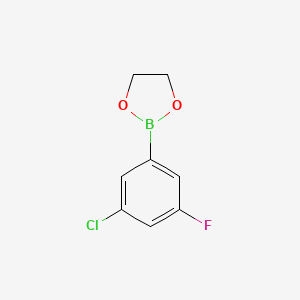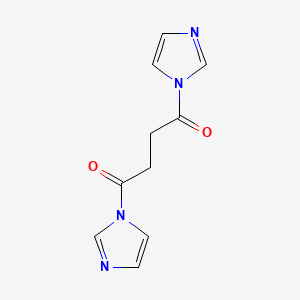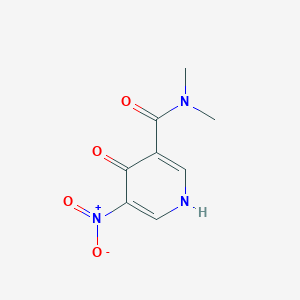![molecular formula C18H18Cl2N6O5 B13998960 3,3'-(Oxydibenzene-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea] CAS No. 13907-63-6](/img/structure/B13998960.png)
3,3'-(Oxydibenzene-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Oxydibenzene-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]: is a chemical compound with the molecular formula C18H18Cl2N6O5 and a molecular weight of 469.284 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Oxydibenzene-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea] typically involves the reaction of 4,4’-oxydianiline with 2-chloroethyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of reactor vessels and continuous flow systems to maintain the reaction conditions and ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azido derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3,3’-(Oxydibenzene-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea] is used as a building block for the synthesis of more complex molecules. It is also employed in catalysis and material science for the development of new materials with unique properties .
Biology
In biological research, this compound is studied for its potential antitumor and antimicrobial activities. It has shown promise in inhibiting the growth of certain cancer cell lines and bacterial strains .
Medicine
In medicine, 3,3’-(Oxydibenzene-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea] is being investigated for its potential use as a chemotherapeutic agent . Its ability to interfere with DNA replication makes it a candidate for cancer treatment .
Industry
In the industrial sector, this compound is used in the production of polymers and coatings . Its unique chemical properties make it suitable for applications requiring high thermal stability and resistance to chemical degradation .
Mechanism of Action
The mechanism of action of 3,3’-(Oxydibenzene-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea] involves the alkylation of DNA. The chloroethyl groups react with the nucleophilic sites on the DNA, leading to the formation of cross-links and strand breaks . This interferes with DNA replication and transcription, ultimately leading to cell death .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU): Known for its use in chemotherapy.
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU): Another chemotherapeutic agent with similar alkylating properties.
1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (MeCCNU): Used in cancer treatment with a similar mechanism of action.
Uniqueness
What sets 3,3’-(Oxydibenzene-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea] apart from these similar compounds is its enhanced stability and broader spectrum of activity . Its unique structure allows for more effective DNA cross-linking, making it a potent candidate for various applications in research and industry .
Properties
CAS No. |
13907-63-6 |
|---|---|
Molecular Formula |
C18H18Cl2N6O5 |
Molecular Weight |
469.3 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-[4-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]phenoxy]phenyl]-1-nitrosourea |
InChI |
InChI=1S/C18H18Cl2N6O5/c19-9-11-25(23-29)17(27)21-13-1-5-15(6-2-13)31-16-7-3-14(4-8-16)22-18(28)26(24-30)12-10-20/h1-8H,9-12H2,(H,21,27)(H,22,28) |
InChI Key |
FBGDEAXYSCTNKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)N(CCCl)N=O)OC2=CC=C(C=C2)NC(=O)N(CCCl)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


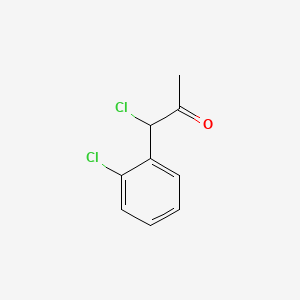
![2-thia-5,9,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene](/img/structure/B13998883.png)

